2,5-Bis(phosphono)thiophene
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Overview
Description
2,5-Bis(phosphono)thiophene is an organophosphorus compound with the molecular formula C4H6O6P2S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of two phosphonic acid groups attached to the 2 and 5 positions of the thiophene ring. This unique structure imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(phosphono)thiophene typically involves the introduction of phosphonic acid groups to the thiophene ring. One common method is the reaction of thiophene with phosphorus trichloride (PCl3) in the presence of a suitable solvent, followed by hydrolysis to yield the desired product. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(phosphono)thiophene undergoes several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form thiophene 1,1-dioxide derivatives.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene or tetrahydrothiophene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups to the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) are employed for electrophilic substitution reactions.
Major Products Formed
Oxidation: Thiophene 1,1-dioxide derivatives.
Reduction: Dihydrothiophene or tetrahydrothiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
2,5-Bis(phosphono)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2,5-Bis(phosphono)thiophene involves its interaction with specific molecular targets and pathways. The phosphonic acid groups can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The thiophene ring’s aromatic nature allows it to participate in π-π interactions and electron transfer reactions, contributing to its biological and chemical activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2,5-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of phosphonic acid groups.
2,5-Dibromothiophene: Contains bromine atoms instead of phosphonic acid groups.
2,5-Dimethylthiophene: Substituted with methyl groups at the 2 and 5 positions.
Uniqueness
2,5-Bis(phosphono)thiophene is unique due to the presence of phosphonic acid groups, which impart distinct chemical reactivity and potential for coordination chemistry. This makes it particularly valuable in applications requiring strong binding interactions and specific reactivity profiles.
Properties
Molecular Formula |
C4H6O6P2S |
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Molecular Weight |
244.10 g/mol |
IUPAC Name |
(5-phosphonothiophen-2-yl)phosphonic acid |
InChI |
InChI=1S/C4H6O6P2S/c5-11(6,7)3-1-2-4(13-3)12(8,9)10/h1-2H,(H2,5,6,7)(H2,8,9,10) |
InChI Key |
PMNMXBMVYDORNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
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